molecular formula C16H16N4OS B2888727 1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol CAS No. 2380190-59-8

1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2888727
CAS No.: 2380190-59-8
M. Wt: 312.39
InChI Key: YCARIJGXTDBMKV-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrido[3,4-d]pyrimidine moiety, and a thiophene ring. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the pyrido[3,4-d]pyrimidine core, which is achieved through the condensation of appropriate starting materials under controlled conditions The thiophene ring is then introduced via a cyclization reaction, followed by the addition of the cyclopropyl group through a substitution reaction

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield alcohols or amines, with sodium borohydride being a common reducing agent.

    Substitution: Substitution reactions often involve the replacement of functional groups with nucleophiles, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized derivatives that retain the core structure of the original compound.

Scientific Research Applications

1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool for understanding biochemical pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent, particularly in the treatment of cancer and other diseases where it acts as an inhibitor of specific enzymes.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt various cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-Cyclopropyl-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is unique in its combination of structural elements, which distinguishes it from other similar compounds. Some related compounds include:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their additional functional groups and overall structure.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a different arrangement of the pyrimidine ring but exhibit similar biological activities.

    Quinazoline derivatives: These compounds also target protein kinases but have a distinct structural framework.

The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a pyrido[3,4-d]pyrimidine moiety, and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(11-3-4-11,14-2-1-7-22-14)9-18-15-12-5-6-17-8-13(12)19-10-20-15/h1-2,5-8,10-11,21H,3-4,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARIJGXTDBMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC=NC3=C2C=CN=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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